Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate
Description
This compound belongs to the family of sialic acid derivatives, characterized by a nine-carbon backbone with a 2,6-anhydro bridge and multiple acetyl protecting groups. It serves as a critical intermediate in glycobiology for synthesizing glycosides, glycomimetics, and probes for studying carbohydrate-protein interactions. The presence of five acetyl groups enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications .
Properties
Molecular Formula |
C20H26O13 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
methyl 3,4-diacetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3 |
InChI Key |
PSLDDVLWELZUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization from KDN Methyl Ester
Reaction Overview
The primary method involves the cyclization of 3-deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid (KDN) methyl ester under acidic conditions. This approach leverages the formation of a 2,6-anhydro ring structure, a critical step in generating the non-2-enonate backbone.
Key Steps
- Acetylation : Protection of hydroxyl groups on KDN methyl ester with acetic anhydride in the presence of sulfuric acid.
- Cyclization : Formation of the 2,6-anhydro ring via intramolecular esterification.
- Purification : Column chromatography to isolate the penta-acetylated product.
Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acetylation | Ac₂O, H₂SO₄ | Room Temperature | ~70–80% |
| Cyclization | H₂SO₄ | Room Temperature | ~60–70% |
| Purification | Silica gel (CHCl₃:EtOAc) | Ambient | >90% |
- KDN methyl ester (2) is treated with acetic anhydride and H₂SO₄ to form the hexa-O-acetate.
- The intermediate undergoes cyclization to yield the 2,6-anhydro derivative.
- Final purification via silica gel chromatography (cyclohexane:ethyl acetate).
Base-Induced Cyclization from 2-Chloro-KDN Methyl Ester
Reaction Overview
An alternative route employs 2-chloro-KDN methyl ester as the precursor, utilizing a base catalyst to facilitate cyclization. This method avoids harsh acidic conditions and improves stereochemical control.
Key Steps
- Chlorination : Introduction of a chlorine atom at C-2 of KDN methyl ester.
- Cyclization : Treatment with 1,8-diazabicycloundec-7-ene (DBU) to eliminate HCl and form the anhydro ring.
- Deprotection : Selective removal of protecting groups.
Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chlorination | Cl₂, TiBr₄ | Room Temperature | >90% |
| Cyclization | DBU | 0°C → Room Temperature | ~80% |
| Deprotection | NaOMe/MeOH | 0°C → Room Temperature | >95% |
- KDN methyl ester is brominated to form 2-chloro-KDN methyl ester (4).
- DBU mediates cyclization, yielding the 2,6-anhydro derivative.
- Methanolysis removes the methyl ester, followed by re-acetylation.
Bromination-Elimination Strategy for Glycal Formation
Reaction Overview
A third method involves bromination of a protected sialic acid derivative, followed by elimination to form the enonate structure. This approach is critical for synthesizing fluorogenic sialic acid substrates.
Key Steps
- Bromination : Addition of Br₂ to a thioglycoside intermediate.
- Elimination : Treatment with Et₃N to expel HBr, forming the α,β-unsaturated system.
Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂ | 0°C → Room Temperature | >90% |
| Elimination | Et₃N, CH₂Cl₂ | Room Temperature | >85% |
- Methyl 4,7,8,9-tetra-O-acetyl-5-acetoxyacetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate (28) is treated with Br₂.
- Et₃N facilitates elimination, yielding the non-2-enonate structure.
Hydrogenation of Intermediates
Reaction Overview
Hydrogenation of brominated or chlorinated intermediates provides access to deoxy derivatives. This method is used to modify stereochemistry and functionalize the molecule for further applications.
Key Steps
- Catalytic Hydrogenation : Reduction of C=C bonds or halogenated intermediates.
- Deprotection : Removal of acetyl groups under basic conditions.
Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Hydrogenation | H₂, 10% Pd/C | Room Temperature | >90% |
| Deprotection | NaOMe/MeOH | 0°C → Room Temperature | >95% |
- Hydrogenation of 2-chloro-KDN methyl ester (4) over Pd/C yields 2-deoxy derivatives.
- Methanolysis removes the methyl ester, forming the free acid.
Comparative Analysis of Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed Cyclization | High yield, simple reagents | Harsh conditions, potential side products |
| Base-Induced Cyclization | Mild conditions, stereochemical control | Requires DBU, higher cost |
| Bromination-Elimination | Versatile for fluorogenic substrates | Multi-step, low tolerance for moisture |
| Hydrogenation | High stereocontrol for deoxy derivatives | Requires catalytic systems |
Research Findings and Applications
Structural Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Biochemical Research
Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate is utilized in proteomics research. Its structural features allow it to act as a biochemical probe for studying glycoproteins and glycolipids interactions within biological systems .
Case Study: Glycoprotein Interaction Studies
In a study examining glycoprotein interactions, this compound was used to modify glycosylation patterns in cell lines. The results indicated that the modified glycoproteins exhibited altered binding affinities to lectins, demonstrating its utility in probing glycan functions in cellular processes .
Pharmaceutical Applications
This compound has potential applications in drug design and development due to its structural similarity to naturally occurring sugars and its ability to mimic carbohydrate structures.
Antiviral Research
Research has shown that derivatives of this compound can inhibit viral replication. For instance, modifications of the sugar backbone have been explored for their efficacy against viruses such as HIV and influenza . The anhydro structure enhances stability and bioavailability compared to other sugar analogs.
Case Study: Antiviral Efficacy
A series of experiments tested the antiviral properties of this compound derivatives against HIV. The results indicated that certain derivatives significantly reduced viral load in vitro by interfering with the virus's glycosylation process .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex carbohydrate derivatives. Its acetyl groups facilitate various reactions including deacetylation and substitution reactions.
Synthesis of Complex Carbohydrates
The compound can be synthesized from D-glycero-β-D-galacto-2-nonulopyranosonic acid through a series of acetylation steps. This synthetic pathway allows chemists to create tailored carbohydrate structures for specific applications in drug development and materials science .
Material Science
The unique properties of this compound make it suitable for applications in material science as well. Its ability to form hydrogels and other polymeric structures is being explored for use in drug delivery systems.
Case Study: Hydrogel Formation
Research has demonstrated that incorporating this compound into hydrogel formulations can enhance drug release profiles due to its controlled degradation properties. This application is particularly relevant for sustained release formulations in therapeutic settings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
Table 1: Key Substituent Differences
Key Observations:
- Acetyl Groups : The target compound’s five acetyl groups facilitate solubility and protect hydroxyls during synthesis, unlike azide- or fluorinated analogs, which require specialized handling .
- Functional Group Diversity : Allyl (C-2) and azide (C-4) groups enable click chemistry, while fluorine or Boc-protected amines enhance metabolic stability and conjugation versatility .
Key Observations:
- Reagent Specificity : Fluorinated analogs require Cu-mediated azide-alkyne cycloaddition (CuAAC), while microwave-assisted synthesis improves yields for thioadamantyl derivatives .
- Yield Variability : The target compound’s synthesis achieves moderate yields (60–75%), whereas Boc-protected analogs exhibit higher efficiency (83–91%) due to optimized deprotection steps .
Biological Activity
Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate (CAS No. 136737-07-0) is a complex carbohydrate derivative with significant biological activity. Its molecular formula is C20H26O13 and it has a molecular weight of 474.41 g/mol. This compound is primarily studied for its potential applications in biochemistry and medicinal chemistry.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic properties of various sugar derivatives, including methylated forms. The biological activity of this compound can be analyzed through its effects on key enzymes involved in glucose metabolism.
Key Enzymes:
- α-Amylase : Inhibits the breakdown of carbohydrates into glucose.
- α-Glucosidase : Prevents the absorption of glucose in the intestine.
In vitro assays demonstrate that this compound exhibits significant inhibition of these enzymes, thereby reducing postprandial blood glucose levels .
Cytotoxicity and Antimicrobial Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines and microbial strains. The results indicate that it has selective cytotoxicity towards certain cancer cells while exhibiting antimicrobial properties against common pathogens.
Case Study Findings:
- Cancer Cell Lines : The compound showed a notable reduction in cell viability in breast and colon cancer cell lines when tested at varying concentrations.
- Microbial Strains : Inhibition zones were observed in disk diffusion assays against Escherichia coli, Staphylococcus aureus, and Candida albicans, suggesting its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound interacts with active sites on α-amylase and α-glucosidase, leading to decreased enzyme activity.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1 phase in various cancer cell lines.
Summary Table of Biological Activities
Q & A
[Basic] What are the established synthetic pathways for Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nitro sugar derivatives as intermediates. For example, nitro sugars like 2,6-anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol react with aldehydes (e.g., formaldehyde) in dimethyl sulfoxide (DMSO) to form intermediates, followed by ozonolysis or deacetylation steps to yield the target compound . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic addition rates.
- Temperature : Reactions often proceed at 25–40°C to avoid side reactions.
- Protecting groups : Acetyl groups stabilize intermediates but require selective deprotection (e.g., using NaOMe/MeOH).
Yield optimization involves monitoring via TLC and HPLC, with typical yields ranging from 40–65% depending on purification methods (e.g., silica gel chromatography) .
[Advanced] How does the anomeric effect influence deacetylation kinetics in this compound, and how can computational modeling resolve contradictory experimental data?
Methodological Answer:
The anomeric effect stabilizes axial substituents, altering deacetylation rates at specific positions. For example, β-anomers exhibit slower deacetylation due to steric hindrance from the 2,6-anhydro bridge. Contradictions arise when experimental rates (e.g., via HPLC) conflict with predicted reactivity. To resolve this:
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and compare activation energies.
- Validate with isotopic labeling (e.g., O) to track acetyl group migration .
Example computational results show a 15% deviation in activation energy for C4 vs. C5 deacetylation, explaining observed regioselectivity .
[Basic] What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include:
- Anomeric protons (δ 5.2–5.8 ppm, doublets).
- Acetyl methyl groups (δ 2.0–2.2 ppm, singlets).
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na] at m/z 532.18) .
[Advanced] How can researchers address contradictions in reaction outcomes when scaling up synthesis?
Methodological Answer:
Scale-up discrepancies (e.g., reduced yields or byproducts) often stem from:
- Mass transfer limitations : Use computational fluid dynamics (CFD) to optimize stirring rates.
- Thermal gradients : Implement in-situ FTIR or Raman spectroscopy to monitor real-time reaction progress.
- Purification challenges : Switch from column chromatography to preparative HPLC for >10g batches.
Refer to process control frameworks (e.g., CRDC subclass RDF2050108) for systematic troubleshooting .
[Basic] What are the stability profiles of this compound under acidic, basic, and aqueous conditions?
Methodological Answer:
- Acidic conditions (pH <3) : Rapid deacetylation occurs at C4/C5, forming 2,6-anhydro-3-deoxy derivatives.
- Basic conditions (pH >10) : Ester hydrolysis dominates, but the 2,6-anhydro bridge resists cleavage.
- Aqueous stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.
Stability assays should use H NMR to track degradation products over 72 hours .
[Advanced] How can computational methods predict regioselective reactivity in derivatives of this compound?
Methodological Answer:
- Molecular docking : Screen potential nucleophiles (e.g., amines) against the sugar’s electrostatic potential surface.
- DFT-based Fukui indices : Identify electrophilic centers (e.g., C7/C9) prone to functionalization.
- MD simulations : Model solvent effects (e.g., DMSO vs. THF) on transition-state geometries.
A 2024 study demonstrated 85% accuracy in predicting C7 nitration using these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
